2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Description
Chemical Structure: This compound (CAS: 6266-71-3) features a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at position 1 and a 2-hydroxyethylamino group at position 4 . Its molecular formula is C9H13N5O, with an average mass of 207.237 g/mol . The ethanolamine moiety enhances hydrophilicity, distinguishing it from related derivatives .
Properties
CAS No. |
6950-18-1 |
|---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H15N5O2/c1-14-9-8(6-13-14)10(12-7-11-9)15(2-4-16)3-5-17/h6-7,16-17H,2-5H2,1H3 |
InChI Key |
JGVWYHQSDYUHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with diethanolamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process, reducing the time and cost associated with manual synthesis .
Chemical Reactions Analysis
Types of Reactions
2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)azanediyl)diethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other signaling pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Key Features :
- Pyrazolo[3,4-d]pyrimidine scaffold: A heterocyclic system known for mimicking purine bases, enabling interactions with enzymes and receptors .
- Hydroxyethylamino group: Improves aqueous solubility and bioavailability compared to alkyl or aryl substituents .
- Methyl group at N1 : Stabilizes the pyrazole ring and modulates steric effects .
Structural Features and Molecular Properties
The table below highlights structural analogs, their substituents, and molecular properties:
Anticancer Activity:
- The 4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidine (lacking ethanol) shows moderate anticancer activity due to hydrophobic interactions with kinase pockets .
- The target compound ’s hydroxyethyl group enhances solubility, improving bioavailability in in vivo models .
Anti-inflammatory Effects:
- 8-(1-Methylethyl)-pyrazolo[3,4-d]pyrimidine (alkyl-substituted) exhibits anti-inflammatory activity via COX-2 inhibition, but its low solubility limits efficacy .
Kinase Inhibition:
- 2-((6-(4-(4-Fluorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol (piperazine-fluorophenyl substituent) inhibits kinases like CDK2 with IC50 < 100 nM .
- The target compound’s hydroxyethylamino group allows hydrogen bonding with kinase ATP-binding sites, though potency varies with substituent bulk .
Solubility and Bioavailability:
- Hydrophilic groups (e.g., hydroxyethyl, morpholino) improve aqueous solubility. For example: Target compound: LogP = -0.52 (predicted) due to ethanol moiety . 4-(Benzylamino) analog: LogP = 2.71, limiting oral absorption .
Pharmacological Uniqueness
- Dual hydrogen-bonding capacity: The hydroxyethylamino group enables interactions with polar residues in biological targets, a feature absent in analogs with alkyl/aryl groups .
- Metabolic stability: Ethanolamine derivatives show slower hepatic clearance compared to morpholino or piperazine-containing analogs .
Biological Activity
2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol, a compound featuring a pyrazolo[3,4-d]pyrimidine core, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H15N5O2. The compound is characterized by:
- Pyrazolo[3,4-d]pyrimidine Core : A heterocyclic structure that contributes to its biological activity.
- Hydroxyethyl Group : Enhances solubility and potential interactions with biological targets.
- Amino Group : May act as a nucleophile in various chemical reactions.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant activity as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Specifically:
- CDK Inhibition : Derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit CDK2 with IC50 values ranging from 0.057 to 0.119 μM against various cancer cell lines such as MCF-7 and HCT-116 .
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by interfering with cell cycle progression .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds within the pyrazolo[3,4-d]pyrimidine class:
- In Vitro Studies : A study reported that specific derivatives exhibited potent inhibition of CDK9 while maintaining selectivity over other kinases, suggesting a pathway for targeted cancer therapy .
- Pharmacokinetic Properties : The pharmacokinetic profile indicates favorable solubility and stability in physiological conditions, enhancing its potential as a therapeutic agent .
- Structure-Activity Relationship (SAR) : Research on related compounds has established that modifications to the pyrazolo ring can significantly alter biological activity and pharmacological profiles. For example, adding functional groups can enhance lipophilicity and improve target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
